

# isotopic purity of 2-(1-Hydroxyethyl) Promazine-d4

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## Compound of Interest

Compound Name: 2-(1-Hydroxyethyl) Promazine-d4

Cat. No.: B15293808

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## An In-depth Technical Guide on the Isotopic Purity of 2-(1-Hydroxyethyl) Promazine-d4

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the isotopic purity of **2-(1-Hydroxyethyl) Promazine-d4**, a deuterated metabolite of the antipsychotic drug promazine. This document outlines quantitative data, detailed experimental protocols for determining isotopic purity, and visual representations of analytical workflows and metabolic pathways.

## Quantitative Data Summary

The isotopic purity of **2-(1-Hydroxyethyl) Promazine-d4** is a critical parameter for its use as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies. While exact isotopic distribution may vary by production lot, the following table presents representative data for this compound. For specific applications, it is crucial to consult the Certificate of Analysis provided by the supplier.

Table 1: Representative Isotopic Distribution of 2-(1-Hydroxyethyl) Promazine-d4

Isotopic Species	Abbreviation	Expected Mass (Da)	Representative Abundance (%)
Deuterium (d4)	d4	332.50	> 98%
Deuterium (d3)	d3	331.50	< 2%
Deuterium (d2)	d2	330.49	< 0.5%
Deuterium (d1)	d1	329.49	< 0.1%
Unlabeled (d0)	d0	328.48	< 0.1%

Note: The data presented are typical and should not be considered as specifications. Always refer to the lot-specific Certificate of Analysis for precise quantitative data.

## Experimental Protocols

The determination of isotopic purity and the confirmation of the deuterium label's position are typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

### Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

**Objective:** To quantify the relative abundance of all isotopic species of **2-(1-Hydroxyethyl) Promazine-d4**.

**Methodology:**

- **Sample Preparation:**
  - A stock solution of **2-(1-Hydroxyethyl) Promazine-d4** is prepared in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL.
  - This stock solution is then serially diluted to a working concentration appropriate for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
- **Instrumentation and Conditions:**

- A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography (LC) system is employed.
- LC Parameters:
  - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7  $\mu$ m particle size).
  - Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5  $\mu$ L.
- MS Parameters:
  - Ionization: Electrospray ionization in positive mode (ESI+).
  - Scan Mode: Full scan from m/z 100 to 500.
  - Resolution: Set to greater than 60,000 to resolve isotopic peaks.
- Data Analysis:
  - The mass spectrum is analyzed to identify the peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) forms of the molecule.
  - The peak area of each isotopic species is integrated.
  - The percentage of each isotopic species is calculated by dividing its peak area by the total peak area of all isotopic species.

## Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the location of the deuterium atoms and to estimate the isotopic enrichment.

**Methodology:**

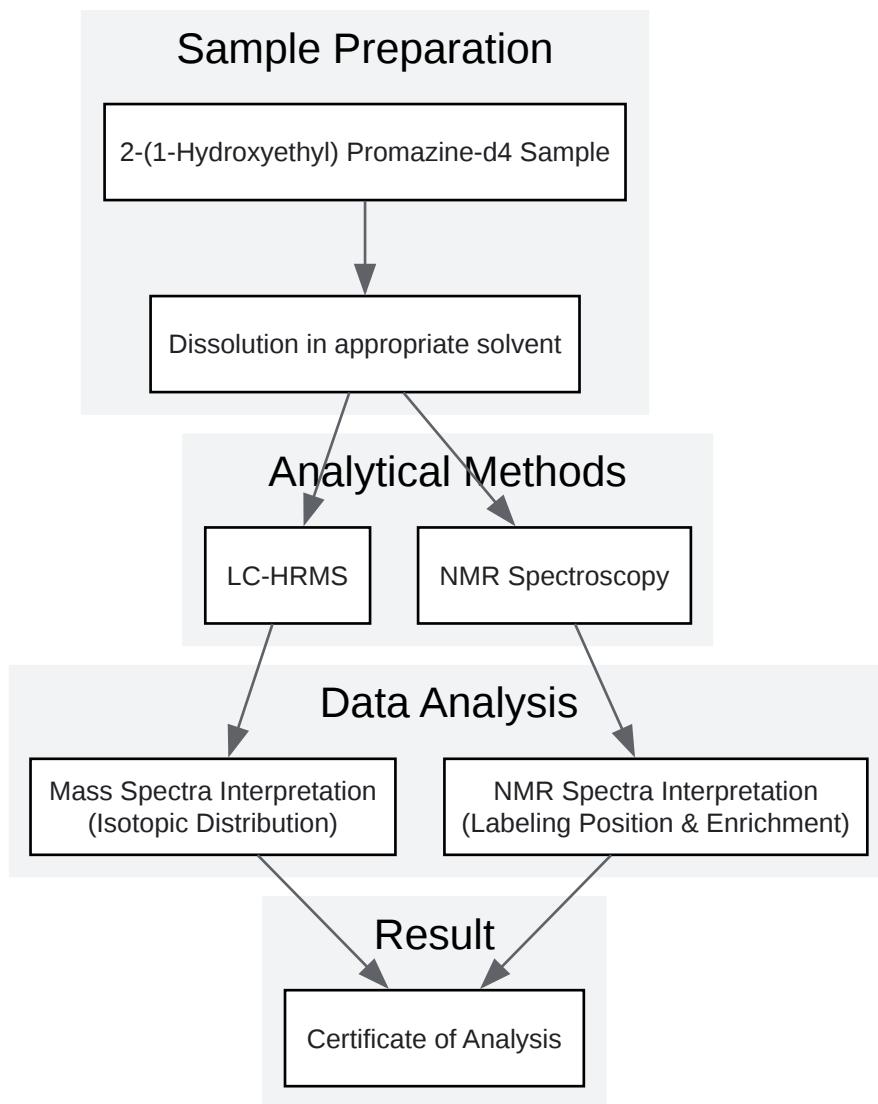
- Sample Preparation:
  - A sufficient amount of **2-(1-Hydroxyethyl) Promazine-d4** is dissolved in a deuterated solvent (e.g., chloroform-d or DMSO-d6) in an NMR tube.
- Instrumentation:
  - A high-field NMR spectrometer, typically 400 MHz or higher, is used.
- Data Acquisition:
  - A  $^1\text{H}$  NMR spectrum is acquired. The absence or significant reduction of proton signals at the sites of deuteration confirms the labeling positions.
  - A  $^{13}\text{C}$  NMR spectrum can be acquired to verify the integrity of the carbon backbone of the molecule.
  - Direct detection of the deuterium is possible by acquiring a  $^2\text{H}$  NMR spectrum.
- Data Analysis:
  - The  $^1\text{H}$  NMR spectrum of the deuterated compound is compared to that of its non-deuterated analog.
  - The isotopic enrichment can be estimated by comparing the integral of a proton signal adjacent to a deuterated site with a signal from a non-deuterated part of the molecule.

## Visualizations

### Experimental Workflow for Isotopic Purity Determination

The following diagram outlines the key steps in the analysis of the isotopic purity of **2-(1-Hydroxyethyl) Promazine-d4**.

## Workflow for Isotopic Purity Analysis



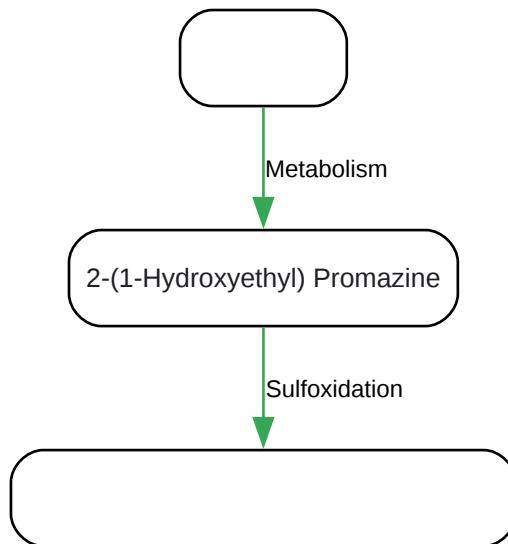
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Caption: A schematic of the experimental workflow for the isotopic purity determination of **2-(1-Hydroxyethyl) Promazine-d4**.

## Simplified Metabolic Pathway of Promazine

2-(1-Hydroxyethyl) Promazine is a known metabolite of Promazine. In horses, promazine undergoes several metabolic transformations, including the formation of 2-(1-hydroxyethyl)promazine sulfoxide[1][2]. The diagram below illustrates this simplified metabolic sequence.

## Simplified Metabolic Pathway of Promazine



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Caption: The metabolic conversion of Promazine to 2-(1-Hydroxyethyl) Promazine and its subsequent sulfoxidation.

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## References

- 1. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
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